Home > Products > Building Blocks P17497 > 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one - 571188-81-3

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-1605066
CAS Number: 571188-81-3
Molecular Formula: C14H16BrN3O2S
Molecular Weight: 370.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a key intermediate in the synthesis of Palbociclib []. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , , , , , , ]. CDK4/6 are involved in regulating the cell cycle, and their dysregulation is implicated in various cancers [, ].

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

Compound Description: Palbociclib is a first-in-class, orally available, highly selective, and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , , , ] It is approved by the US Food and Drug Administration (FDA) for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) advanced or metastatic breast cancer. [, , , , ] Palbociclib exhibits antitumor activity by blocking the progression of the cell cycle from the G1 to the S phase. [, , , ]

Relevance: 6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one serves as a key intermediate in the synthesis of Palbociclib. [] The two compounds share a common core structure, featuring the 8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one moiety. The key difference lies in the substituents at the 2 and 6 positions.

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: CKIA is a small molecule inhibitor of CDK4. [, ] Radiolabeled with Iodine-124, it has been investigated as a potential positron emission tomography (PET) imaging probe for tumors. [, ] CKIA demonstrates specific inhibition of tumor cell proliferation by targeting the CDK4/retinoblastoma protein (pRb)/E2F pathway. [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: Similar to CKIA, CKIB is another small molecule CDK4 inhibitor that has been radiolabeled with Iodine-124 for potential use as a PET imaging agent in tumor studies. [, ] It exhibits similar inhibitory effects on tumor cell proliferation through the CDK4/pRb/E2F pathway. [, ]

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as a process-related impurity of Palbociclib, this compound has been characterized using spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). []

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound, denoted as "compound A" in the source, was found as an impurity in Palbociclib drug substance. [] Its structure was elucidated through NMR and MS analysis. []

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one

Compound Description: Identified as "compound B" in the source, this compound was also detected as an impurity during the analysis of Palbociclib drug substance. [] Its structure was confirmed using NMR and MS. []

tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Compound Description: Referred to as "compound C," this compound was identified and characterized as an impurity present in Palbociclib drug substance. [] Its structure was established through NMR and MS analysis. []

Overview

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a methylsulfinyl group attached to a pyrimidine core. Its molecular formula is C14H16BrN3O2SC_{14}H_{16}BrN_3O_2S with a molecular weight of 370.26 g/mol. The compound has gained attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents like Palbociclib, which inhibits cyclin-dependent kinases 4 and 6 (CDK4/6) involved in cell cycle regulation .

Source

This compound can be sourced from various chemical suppliers and databases such as PubChem and ChemSpider, where detailed chemical data and synthesis methods are documented . The CAS Number for this compound is 571188-81-3, which facilitates its identification across chemical literature and databases.

Classification

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is classified as a heterocyclic compound due to its unique ring structure that includes nitrogen atoms. It falls under the category of pyrido[2,3-d]pyrimidines, which are known for their biological activity and utility in pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step synthetic routes starting from simpler organic compounds. A common approach begins with thiouracil as a precursor, incorporating various reactions such as:

  1. Methylation: Introduction of methyl groups to enhance reactivity.
  2. Nucleophilic Substitution: Substituting functional groups to create desired derivatives.
  3. Bromination: Introducing the bromine atom into the structure.
  4. Heck Reaction: A palladium-catalyzed coupling reaction to form carbon-carbon bonds.
  5. Ring Closure: Forming the bicyclic structure characteristic of pyrido[2,3-d]pyrimidines.
  6. Oxidation: Final modifications to enhance stability and reactivity.

This synthetic route has been optimized for higher yields and cleaner reaction conditions using readily available starting materials .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one features:

  • A bromine atom at position 6
  • A cyclopentyl group at position 8
  • A methyl group at position 5
  • A methylsulfinyl group at position 2

The arrangement of these substituents contributes to the compound's unique chemical properties and biological activity.

Chemical Reactions Analysis

Reactions

As an intermediate in the synthesis of Palbociclib, 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes several significant reactions:

  1. Formation of Palbociclib: This involves further functionalization where the compound acts as a precursor.
  2. Deprotonation and Electrophilic Attack: The compound can participate in reactions where nucleophiles attack electrophilic centers created during synthesis.

Technical Details

The specific conditions (temperature, solvent) and reagents used in these reactions are crucial for optimizing yield and selectivity towards desired products.

Mechanism of Action

Process

While 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one itself does not exhibit direct biological activity, its derivative Palbociclib functions by inhibiting CDK4/6. This inhibition prevents phosphorylation of retinoblastoma protein, leading to cell cycle arrest and reduced proliferation of cancer cells .

Data

Research indicates that compounds like Palbociclib show significant efficacy against various cancers by targeting specific cell cycle regulators. This mechanism highlights the importance of intermediates like 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one in drug development.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may be limited.

Chemical Properties

Key chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may require specific storage conditions (e.g., -20°C).
  2. Reactivity: Exhibits reactivity typical of halogenated compounds and can undergo nucleophilic substitutions or electrophilic additions.

Relevant data on melting point or boiling point may vary based on purity but should be referenced from specific supplier data sheets or experimental results .

Applications

Scientific Uses

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one serves primarily as an intermediate in pharmaceutical synthesis. Its role in developing selective CDK inhibitors positions it as a valuable compound in cancer research and treatment development. Additionally, it may find applications in synthesizing other biologically active molecules due to its unique structural features that allow for further modifications.

Properties

CAS Number

571188-81-3

Product Name

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C14H16BrN3O2S

Molecular Weight

370.27 g/mol

InChI

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

NNPLOKKYGFGHNO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.